molecular formula C23H23F2NO4 B3011811 4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid CAS No. 2171910-21-5

4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B3011811
CAS No.: 2171910-21-5
M. Wt: 415.437
InChI Key: VDGYPAHSXPRUNE-UHFFFAOYSA-N
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Description

4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a difluoroethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethylating agent.

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using Fmoc chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other interactions, while the Fmoc group can protect the amine functionality during reactions. The piperidine ring provides a stable scaffold for further modifications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxamide
  • 4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-methyl ester

Uniqueness

4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is unique due to the presence of both the difluoroethyl group and the Fmoc protecting group. This combination provides specific chemical properties that can be leveraged in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2,2-difluoroethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2NO4/c24-20(25)13-23(21(27)28)9-11-26(12-10-23)22(29)30-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGYPAHSXPRUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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